5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with an ethoxy group and a 1-methyl-1H-pyrazol-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the 1-Methyl-1H-pyrazol-4-yl Moiety: This step involves the coupling of the pyrrolo[2,3-b]pyridine core with 1-methyl-1H-pyrazole-4-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancers.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 5-Methyl-3-phenyl-1H-pyrazol-1-yl
Uniqueness
5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine is unique due to its combination of a pyrrolo[2,3-b]pyridine core with an ethoxy group and a 1-methyl-1H-pyrazol-4-yl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research applications.
Properties
CAS No. |
923582-92-7 |
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Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
5-ethoxy-3-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H14N4O/c1-3-18-10-4-11-12(7-15-13(11)14-6-10)9-5-16-17(2)8-9/h4-8H,3H2,1-2H3,(H,14,15) |
InChI Key |
VGXIMOIYIUSSED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(NC=C2C3=CN(N=C3)C)N=C1 |
Origin of Product |
United States |
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